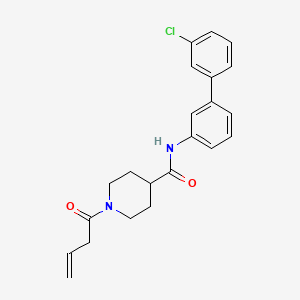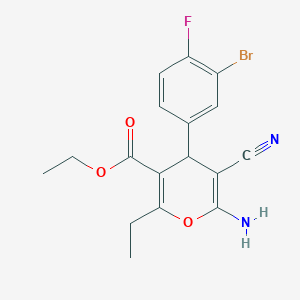![molecular formula C15H17ClN2 B5143753 N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, also known as ACQH, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves its ability to bind to specific targets in cells, including DNA and proteins. This binding leads to changes in gene expression and protein function, ultimately resulting in the observed biological effects of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride.
Biochemical and Physiological Effects:
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has also been shown to modulate various signaling pathways in cells, including the PI3K/Akt and MAPK pathways.
実験室実験の利点と制限
One advantage of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in lab experiments is its ability to selectively target specific cellular pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, including further studies on its potential use in cancer therapy, neuroprotection, and drug discovery. Additionally, there is a need for further research on the toxicity of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride and its potential side effects, as well as studies on its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more efficient synthesis methods for N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, which can help to facilitate its use in scientific research.
合成法
The synthesis of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves the reaction between 2,3-dihydro-1H-cyclopenta[b]quinoline and allylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in its hydrochloride form.
科学的研究の応用
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied extensively for its potential use in various scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-10-16-15-11-6-3-4-8-13(11)17-14-9-5-7-12(14)15;/h2-4,6,8H,1,5,7,9-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWKPCKITCVOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2CCCC2=NC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)


![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)